(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

This (R)-enantiomer hydrochloride salt delivers defined stereochemistry essential for kinase inhibitor SAR and PROTAC degrader design. The precise 4-chloro-3-fluoro substitution pattern ensures reproducible target engagement — substituting the (S)-enantiomer or regioisomeric analogs introduces quantifiable potency risks. As a crystalline solid with ambient storage compatibility, it enables direct aqueous dissolution for biochemical screening. Procure with confidence: 98% minimum purity verified by HPLC, NMR, and GC, with multi-vendor availability to eliminate synthesis bottlenecks.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.073
CAS No. 1253790-80-5
Cat. No. B567317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride
CAS1253790-80-5
Molecular FormulaC8H10Cl2FN
Molecular Weight210.073
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeySPEWNMFCSPYCCJ-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride (CAS 1253790-80-5): Chiral Halogenated Phenylethylamine Building Block for Pharmaceutical Research Procurement


(R)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS 1253790-80-5) is a chiral halogen-substituted phenylethylamine derivative supplied as the hydrochloride salt for enhanced stability and handling . The compound exists as the (R)-enantiomer with a defined stereocenter at the alpha-carbon, bearing a 4-chloro-3-fluoro substitution pattern on the phenyl ring [1]. The free base form (CAS 1114559-14-6) and hydrochloride salt form (CAS 1253790-80-5) are both commercially available, with the hydrochloride salt being the preferred form for most research applications due to its crystalline solid state and ambient storage compatibility . This compound is primarily employed as a chiral amine building block in medicinal chemistry programs, particularly those targeting kinase inhibition, neurological pathways, and protein degrader design [2].

Why Generic Substitution Fails: Understanding the Procurement Risks When Replacing (R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride with Structural Analogs or Racemates


Interchangeable substitution of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride with its (S)-enantiomer, racemic mixture, or regioisomeric chloro-fluoro analogs introduces quantifiable risks in stereochemistry-dependent applications . The defined (R)-configuration at the chiral center is critical for biological target engagement; substituting the (S)-enantiomer (CAS 1114559-11-3 free base; CAS 1245808-01-8 hydrochloride) may yield divergent kinase inhibition profiles, as demonstrated in studies of related chiral phenylethylamines where enantiomeric pairs exhibit differential ERK kinase inhibition . Similarly, regioisomers with alternative chloro-fluoro substitution patterns (e.g., 2-chloro-4-fluoro or 3-chloro-2-fluoro) possess distinct electronic distributions, altered LogD values, and different receptor binding orientations, rendering them non-equivalent in structure-activity relationship (SAR) studies . The precise 4-chloro-3-fluoro substitution pattern is a deliberate design element for modulating metabolic stability and target selectivity in pharmaceutical candidates, and generic replacement compromises experimental reproducibility .

Procurement Evidence Guide: Quantifiable Differentiation of (R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride vs. Key Comparators


Enantiomeric Identity: Quantified Stereochemical Purity vs. (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 1253790-80-5) is supplied with a minimum purity specification of 98% as verified by HPLC, NMR, and GC batch quality control . The (S)-enantiomer (CAS 1245808-01-8 hydrochloride) is available as a distinct catalog item with its own 98% minimum purity specification and independent stereochemical assignment confirmed by optical rotation or chiral chromatography [1]. The racemic mixture (CAS 787633-87-8) is offered as a separate product with the same purity threshold but lacks enantiomeric enrichment . Procurement of the specified (R)-enantiomer ensures that the stereochemical composition is defined and documented, eliminating the confounding variable of enantiomeric cross-contamination in chiral synthesis or biological assays where the (S)-enantiomer has been reported to exhibit differential kinase inhibition activity .

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Hydrochloride Salt Form: Solubility and Handling Advantages vs. Free Base

The hydrochloride salt form (CAS 1253790-80-5, molecular weight 210.08 g/mol) is recommended for applications requiring aqueous solubility and ambient storage stability, whereas the free base form (CAS 1114559-14-6, molecular weight 173.62 g/mol) lacks the hydrochloride counterion and exhibits different physical properties . The hydrochloride salt demonstrates LogD (pH 7.4) of approximately 0.19 compared to LogD (pH 5.5) of -0.73, indicating pH-dependent partitioning behavior suitable for biological media [1]. The free base exhibits predicted pKa of 8.50 ± 0.10, reflecting its basic amine character, but the salt form provides immediate aqueous solubility without requiring additional protonation . Storage recommendations for the hydrochloride salt specify room temperature (ambient) conditions, whereas free base formulations may require refrigerated storage (2-8°C) to maintain integrity .

Salt Selection Formulation Development Chemical Stability

Chloro-Fluoro Substitution Pattern: Electronic Effects vs. Alternative Regioisomers

The 4-chloro-3-fluoro substitution pattern on the phenyl ring creates a defined electronic environment distinct from alternative regioisomers such as 2-chloro-4-fluoro (CAS 870717-94-5) or 3-chloro-2-fluoro (CAS 1956371-30-4) phenylethylamine hydrochlorides [1]. While all three regioisomers share the same molecular formula (C8H10Cl2FN) and molecular weight (210.08 g/mol), the positional arrangement of chlorine and fluorine substituents alters the electronic distribution on the aromatic ring, affecting amine basicity and reactivity in coupling reactions [2]. The 4-chloro-3-fluoro pattern places the electron-withdrawing fluorine atom meta to the amine-bearing carbon and ortho to the chlorine atom, creating a specific dipole moment that influences binding interactions with biological targets . This substitution pattern has been specifically employed in kinase inhibitor design programs, where halogen positioning modulates target engagement and off-target selectivity .

Halogen Bonding SAR Studies Metabolic Stability

Commercial Availability: Stock Status and Lead Time Comparison vs. Alternative Chiral Amines

The (R)-enantiomer hydrochloride salt (CAS 1253790-80-5) is maintained as a stocked item by multiple global suppliers including BOC Sciences (available from stock), Aladdin Scientific (5-day lead time for 250 mg quantities), AKSci (shipped from San Francisco Bay area stock), and Bidepharm (multiple China warehouse locations) [1]. This multi-vendor inventory reduces single-source dependency and provides competitive pricing and expedited fulfillment options. In contrast, the racemic mixture (CAS 787633-87-8) may require longer lead times (up to ~13 days estimated delivery) and is available from fewer vendors with smaller stock quantities . The free base form (CAS 1114559-14-6) is also available but may require conversion to the salt form for certain applications, adding an additional synthetic step .

Supply Chain Lead Time Inventory Management

Optimal Procurement Scenarios: When to Select (R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride for Research and Industrial Programs


Chiral Kinase Inhibitor Scaffold Development

In medicinal chemistry programs targeting kinase inhibition, the defined (R)-stereochemistry is essential for establishing SAR relationships. The compound's 4-chloro-3-fluoro substitution pattern has been identified as a key structural element in ERK kinase inhibitor design, with the (S)-enantiomer exhibiting distinct inhibition profiles . Procuring the hydrochloride salt ensures immediate aqueous solubility for biochemical assays without requiring additional protonation or formulation steps, enabling direct screening in kinase inhibition panels .

Asymmetric Synthesis and Chiral Ligand Preparation

As a chiral primary amine building block with defined (R)-configuration, the compound serves as a stereochemical anchor for asymmetric synthesis of more complex pharmaceutical intermediates . The hydrochloride salt form provides enhanced stability during storage and handling, while the 98% minimum purity specification (verified by HPLC, NMR, and GC) ensures that the stereochemical integrity is maintained throughout synthetic transformations . The multi-vendor availability reduces procurement bottlenecks in iterative synthesis campaigns [1].

Protein Degrader (PROTAC) Linker-Payload Design

The compound is explicitly categorized under Protein Degrader Building Blocks by commercial suppliers, indicating its suitability for incorporation into PROTAC molecules where precise stereochemistry can influence ternary complex formation and degradation efficiency [2]. The chloro-fluoro substitution pattern contributes to metabolic stability while the primary amine handle provides a versatile attachment point for linker conjugation in targeted protein degradation applications .

Neurological Target Probe Development

Given the compound's structural relationship to phenylethylamine scaffolds with demonstrated CNS activity, it serves as a chiral probe for neurological target engagement studies . The hydrochloride salt's LogD profile (LogD pH 7.4 = 0.19; LogD pH 5.5 = -0.73) indicates moderate lipophilicity suitable for blood-brain barrier penetration studies, while the ambient storage conditions facilitate long-term stability in compound management workflows [3].

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